molecular formula C66H54N6O15P4S4 B575929 THIOPHOSPHORYL-PMMH-6 DENDRIMER, GENERATION 1.5 CAS No. 169132-80-3

THIOPHOSPHORYL-PMMH-6 DENDRIMER, GENERATION 1.5

Cat. No.: B575929
CAS No.: 169132-80-3
M. Wt: 1423.32
InChI Key: GVUPCQKZNKROEB-UHFFFAOYSA-N
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Description

Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, is a specialized dendrimer with a thiophosphoryl chloride core and six surface aldehyde groups. Dendrimers are highly branched, star-shaped macromolecules with applications in various fields due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophosphoryl-PMMH-6 dendrimer, generation 1.5, involves the reaction of thiophosphoryl chloride with phenoxymethyl (methylhydrazono) groups. The process typically includes multiple steps of protection, deprotection, and functionalization to achieve the desired dendrimer structure .

Industrial Production Methods

Industrial production of this compound, is not widely documented. the general approach involves scaling up the laboratory synthesis methods while ensuring consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophosphoryl-PMMH-6 dendrimer, generation 1.5, involves its ability to interact with various molecular targets through its surface functional groups. The aldehyde groups can form covalent bonds with nucleophiles, while the thiophosphoryl core can participate in coordination chemistry. These interactions enable the dendrimer to encapsulate and deliver molecules to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, is unique due to its specific combination of a thiophosphoryl chloride core and six surface aldehyde groups. This structure provides a balance between reactivity and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

169132-80-3

Molecular Formula

C66H54N6O15P4S4

Molecular Weight

1423.32

InChI

InChI=1S/C66H54N6O15P4S4/c1-70(88(92,79-58-28-10-52(43-73)11-29-58)80-59-30-12-53(44-74)13-31-59)67-40-49-4-22-64(23-5-49)85-91(95,86-65-24-6-50(7-25-65)41-68-71(2)89(93,81-60-32-14-54(45-75)15-33-60)82-61-34-16-55(46-76)17-35-61)87-66-26-8-51(9-27-66)42-69-72(3)90(94,83-62-36-18-56(47-77)19-37-62)84-63-38-20-57(48-78)21-39-63/h4-48H,1-3H3

InChI Key

GVUPCQKZNKROEB-UHFFFAOYSA-N

SMILES

CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O)OC5=CC=C(C=C5)C=NN(C)P(=S)(OC6=CC=C(C=C6)C=O)OC7=CC=C(C=C7)C=O)P(=S)(OC8=CC=C(C=C8)C=O)OC9=CC=C(C=C9)C=O

Origin of Product

United States

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